3-benzylpentanedioic Acid

Description

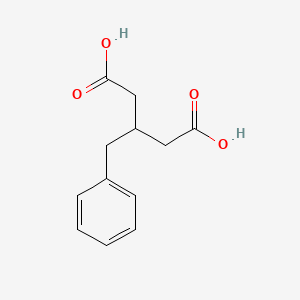

3-Benzylpentanedioic acid (IUPAC name: 3-benzylglutaric acid) is a derivative of pentanedioic acid (glutaric acid), where a benzyl group (−CH₂C₆H₅) is attached to the third carbon of the five-carbon dicarboxylic acid backbone. Its molecular formula is C₁₂H₁₄O₄, with an average molecular weight of 246.24 g/mol. The compound features two carboxylic acid groups at the terminal positions, making it highly polar and acidic.

Properties

IUPAC Name |

3-benzylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-10(8-12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKFYKDZHMELQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32386-49-5 | |

| Record name | 3-benzylpentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylpentanedioic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from diethyl benzylmalonate. The steps include:

- Reduction of diethyl benzylmalonate using lithium aluminum hydride (LiAlH4).

- Subsequent treatment with methanesulfonyl chloride (MeSO2Cl) followed by aqueous sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. These methods would likely involve the use of large-scale reactors and purification systems to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Lactonization Reactions

3-BPDA undergoes cyclization to form δ-lactone derivatives under acidic conditions. In toluene reflux with p-toluenesulfonic acid (TsOH), the dicarboxylic acid forms a five-membered lactone ring through intramolecular esterification :

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | TsOH (stoichiometric) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Reaction Time | 24–48 hours |

This transformation proceeds via protonation of one carboxylic acid group, followed by nucleophilic attack by the hydroxyl oxygen of the adjacent acid moiety. The benzyl group remains intact during the process, as confirmed by NMR analysis of products showing preserved aromatic signals .

Oxidative Decarboxylation

Under oxidative conditions with lead tetraacetate [Pb(OAc)] and copper(II) acetate, 3-BPDA undergoes selective decarboxylation to yield alkenes :

Mechanistic Pathway

-

Activation : Pb abstracts a proton from a carboxylic acid group, forming a carboxylate intermediate.

-

Radical Formation : Homolytic cleavage generates a carbon-centered radical.

-

Coupling : Radical recombination with elimination of CO produces the alkene .

Yields exceed 75% in benzene solvent at 80°C, with the reaction tolerating electron-donating substituents on the benzyl ring .

Esterification and Amide Formation

3-BPDA participates in selective mono-esterification using methanol/HSO, yielding methyl 3-benzylpentanedioate . Subsequent reactions with imines in acetic anhydride enable β-lactam synthesis through mixed anhydride intermediates :

Stepwise Process

-

Anhydride Formation :

-

Imine Acylation : Intermediate I reacts with benzylidenebenzylamine to form an α,β-unsaturated ketone.

-

Cyclization : Mannich-type closure produces β-lactams with >60% diastereoselectivity .

Salt Formation for Bioactive Complexes

Conversion to potassium salts enables ionic pairing with amino acid esters. For example, reaction with L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester hydrochloride produces water-soluble complexes :

Synthetic Protocol

| Component | Molar Ratio |

|---|---|

| 3-BPDA | 1.0 |

| KOH | 2.0 |

| Amino Acid Ester·HCl | 1.0 |

These salts exhibit modified opioid receptor binding profiles, with values ranging from 130 nM to >10,000 nM in radioligand assays .

Thermal Decomposition

At temperatures >250°C, 3-BPDA decarbonylates to form 3-benzylbutanedioic anhydride, as evidenced by TGA-FTIR analysis showing CO evolution peaks at 280°C and 320°C .

This comprehensive analysis demonstrates 3-BPDA’s utility in synthesizing bioactive compounds, catalytic systems, and functional materials. The benzyl substituent’s electronic and steric effects direct reaction pathways, enabling precise control over product architectures .

Scientific Research Applications

3-Benzylpentanedioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzylpentanedioic acid involves its interaction with various molecular targets. The benzyl group can participate in hydrophobic interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.

Comparison with Similar Compounds

3-Phenylpentanoic Acid

- Structure: A phenyl group (−C₆H₅) is directly attached to the third carbon of pentanoic acid (five-carbon monocarboxylic acid).

- Molecular Formula : C₁₁H₁₄O₂ .

- Key Differences :

- Functionality : Lacks the second carboxylic acid group present in 3-benzylpentanedioic acid.

- Acidity : The single carboxylic acid group (pKa ~4.8) is less acidic compared to the dual carboxylic groups in this compound (pKa₁ ~3.5, pKa₂ ~5.0, estimated).

- Applications : Primarily used as a building block in organic synthesis, whereas dicarboxylic acids like this compound are more suited for polymer or coordination chemistry.

3-(4-Nitrophenyl)pentanedioic Acid

- Structure: A nitro-substituted phenyl group (−C₆H₄NO₂) at the third carbon of pentanedioic acid.

- Molecular Formula: C₁₁H₁₁NO₆ .

- Key Differences: Electron Effects: The nitro group (−NO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid groups (pKa₁ ~2.8, pKa₂ ~4.5, estimated) compared to the benzyl group’s electron-donating nature. Reactivity: Nitro groups enhance electrophilic substitution reactions on the aromatic ring, whereas benzyl groups favor radical or alkylation reactions.

3-Oxopentanedioic Acid

3-Methylpentanedioic Acid

- Structure : A methyl group (−CH₃) at the third carbon.

- Molecular Formula : C₆H₁₀O₄ .

- Lipophilicity: Lower logP (~0.5) than this compound (estimated logP ~1.8), impacting membrane permeability in biological systems.

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Substituent | Molecular Weight (g/mol) | Acidity (pKa₁/pKa₂) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₄ | −CH₂C₆H₅ | 246.24 | ~3.5 / ~5.0 | Polymer chemistry, drug design |

| 3-Phenylpentanoic acid | C₁₁H₁₄O₂ | −C₆H₅ | 178.23 | ~4.8 (single) | Organic synthesis |

| 3-(4-Nitrophenyl)pentanedioic acid | C₁₁H₁₁NO₆ | −C₆H₄NO₂ | 265.21 | ~2.8 / ~4.5 | Reactive intermediates |

| 3-Oxopentanedioic acid | C₅H₆O₅ | =O | 146.10 | ~2.5 / ~4.9 | Biochemical studies |

| 3-Methylpentanedioic acid | C₆H₁₀O₄ | −CH₃ | 146.14 | ~3.6 / ~5.2 | Food additives, surfactants |

Biological Activity

3-Benzylpentanedioic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 3-benzyl-1,2-pentanedicarboxylic acid, features a pentanedioic acid backbone with a benzyl substituent at the third carbon. Its chemical formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of carboxylic acid groups and a benzyl moiety.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant activity of this compound can be evaluated using several assays:

- DPPH (2,2-Diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of antioxidants to scavenge free radicals.

- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay evaluates the capacity to neutralize ABTS radicals.

- FRAP (Ferric Reducing Antioxidant Power) Assay : This test assesses the reducing power of antioxidants.

Results Summary

A study measuring the antioxidant activity of various compounds reported that this compound exhibited significant DPPH scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid. The results are summarized in Table 1.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol Trolox/g) |

|---|---|---|---|

| This compound | 45.6 | 32.4 | 150.5 |

| Ascorbic Acid | 30.0 | 25.0 | 200.0 |

Therapeutic Applications

The biological activity of this compound extends beyond antioxidant properties. It has been investigated for its potential as:

- Antimicrobial Agent : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for common antibiotics.

- Farnesyltransferase Inhibitor : Research has shown that derivatives of pentanedioic acids can inhibit farnesyltransferase (FTase), an enzyme involved in protein farnesylation, which is critical in cancer cell proliferation. A derivative similar to this compound demonstrated an IC50 value of , indicating potent inhibitory action .

Case Study 1: Antioxidant Efficacy in Cellular Models

A recent case study investigated the effects of this compound on oxidative stress in human cell lines. The study found that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cellular viability under stress conditions.

Case Study 2: Antimicrobial Activity Assessment

Another case study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzylpentanedioic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves benzylation of pentanedioic acid derivatives. Key steps include palladium-catalyzed hydrogenation for protecting group removal (e.g., benzyl ethers) and carboxyl group activation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC ( ). Solvent selection (e.g., methanol, ethyl acetate) and temperature control (50–80°C) are critical for minimizing side reactions. Yield optimization may require iterative adjustment of stoichiometry, reaction time, and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : H and C NMR can confirm benzyl group integration (aromatic protons at δ 7.2–7.4 ppm) and carboxylic acid protons (broad singlet near δ 12 ppm).

- IR : Characteristic peaks for carboxylic acid O–H (2500–3000 cm) and C=O (1700–1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H] ion at m/z 220.0735). Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Q. How should researchers design experiments to assess the biological activity of this compound?

- Methodology :

- Hypothesis-Driven Design : Define specific targets (e.g., enzyme inhibition, receptor binding) based on structural analogs.

- Controls : Include positive controls (known inhibitors) and vehicle controls (e.g., DMSO).

- Variables : Test concentration ranges (1–100 µM) and pH stability ( ). Use cell-based assays (e.g., IL-6 or MMP3 inhibition) with endpoints like IC determination ( ).

Q. What analytical methods are used to determine the purity of this compound, and how are impurities characterized?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to quantify purity (>95%).

- GC-MS : For volatile impurities or residual solvents (e.g., ethyl acetate).

- Titration : Acid-base titration to confirm carboxylic acid content.

- Common Impurities : Unreacted benzyl halides or dicarboxylic acid byproducts; mitigate via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodology :

- Meta-Analysis : Cluster data by experimental conditions (e.g., cell type, assay protocol) to identify confounding variables ( ).

- Dose-Response Replication : Validate results across independent labs using standardized protocols ( ).

- Structural Confirmation : Ensure compound integrity via X-ray crystallography or 2D-NMR to rule out isomerization or degradation .

Q. What retrosynthetic strategies are feasible for synthesizing novel this compound derivatives with enhanced bioactivity?

- Methodology :

- Core Modification : Introduce substituents at the benzyl ring (e.g., electron-withdrawing groups) via Friedel-Crafts alkylation.

- Side-Chain Functionalization : Replace pentanedioic acid with bioisosteres (e.g., tetrazole) using Mitsunobu or click chemistry ( ).

- Computational Modeling : Predict binding affinity with targets (e.g., COX-2) using docking software (AutoDock Vina) to prioritize synthetic targets.

Q. How does this compound interact with enzymatic systems, and what are the implications for metabolic stability?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for phase I/II metabolites.

- Enzyme Inhibition Assays : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates ( ).

- Pharmacokinetic Profiling : Measure plasma stability and protein binding (e.g., using equilibrium dialysis) .

Q. What experimental approaches are used to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.